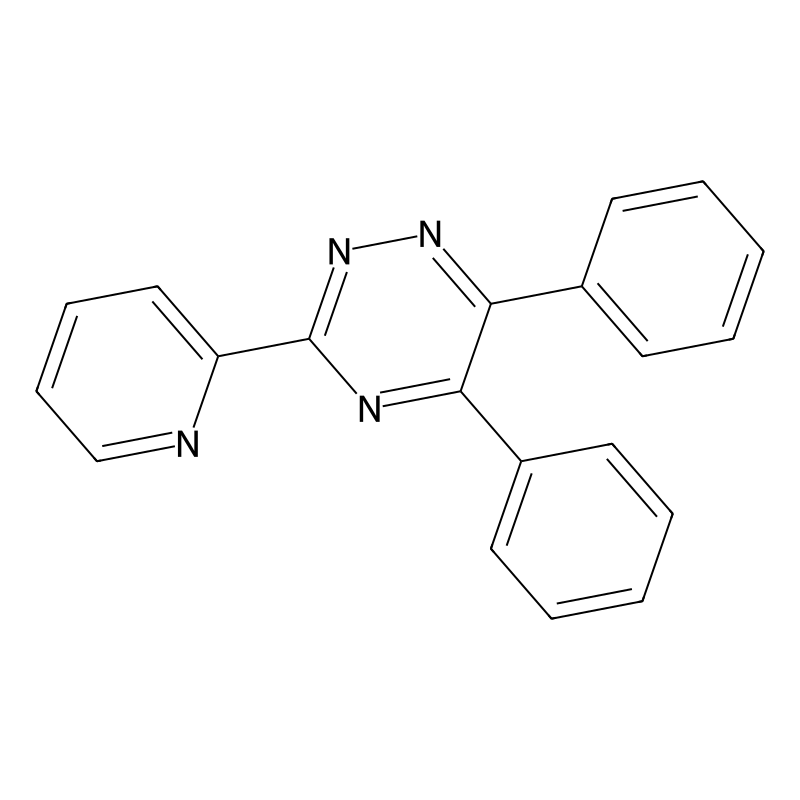

3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Analytical Chemistry

- PDT has been employed as a chromogenic extraction reagent in the spectrophotometric determination of iron in acidic solutions and environments. [] This method involves the formation of a colored complex between PDT and iron, which can be measured at a specific wavelength to determine the iron concentration.

Other Potential Applications

While research is ongoing, there are indications that PDT may hold promise in other scientific research areas:

3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine is a heterocyclic compound characterized by its unique triazine ring structure substituted with two phenyl groups and a pyridine group. The molecular formula for this compound is C20H14N4, and it has a molecular weight of 310.36 g/mol. It appears as a light yellow to orange powder or crystal and has a melting point between 189°C and 193°C . This compound is noted for its stability under room temperature conditions and is soluble in hot methanol .

The complexation between PDT and Fe(II) involves the donation of lone pairs from nitrogens in the triazine and pyridyl rings to the iron ion. This forms coordinate covalent bonds, resulting in the characteristic purple-colored complex []. This complexation makes PDT a chromogenic reagent, meaning the color change can be used for quantitative analysis of Fe(II) through spectrophotometry by measuring the absorbance at a specific wavelength [].

Research indicates that derivatives of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine possess significant biological activities. For instance, some analogs have demonstrated dual inhibitory effects on α-amylase and α-glucosidase enzymes, which are crucial in carbohydrate metabolism and are potential targets for diabetes management . The structure-activity relationship studies suggest that modifications to the triazine scaffold can enhance biological efficacy.

The synthesis of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazines with carbonyl compounds followed by cyclization to form the triazine ring. Specific reaction conditions such as temperature and solvent choice can significantly influence yield and purity .

This compound has several applications across various fields:

- Analytical Chemistry: It is utilized as a chromogenic-extraction reagent for the spectrophotometric determination of iron in acidic solutions .

- Coordination Chemistry: The ability to form complexes with metal ions makes it useful in creating new materials with tailored properties.

- Pharmaceuticals: Its biological activity positions it as a candidate for further development in drug discovery related to diabetes and potentially other metabolic disorders.

Studies on the interactions of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine with metal ions have revealed its capability to stabilize various metal complexes. These interactions not only enhance the solubility of metals but also modify their reactivity profiles. Molecular docking studies have also been employed to understand its binding interactions with biological targets .

Several compounds share structural similarities with 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine. Here are some notable comparisons:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5,6-Diphenyl-1,2,4-triazine | Lacks pyridine substitution | Known for its anti-cancer properties |

| 3-(Pyridin-2-yl)-5,6-diphenyl-1,2,4-triazine | Similar structure but different pyridine position | Exhibits enhanced biological activity |

| 5-Aryl-1,2,4-triazines | Varies by aryl group substitution | Diverse biological activities depending on aryl group |

| 3-(Benzothiazol-2-yl)-5,6-diphenyl-1,2,4-triazine | Contains a benzothiazole moiety | Potentially higher antioxidant activity |

The uniqueness of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine lies in its specific combination of phenyl and pyridine groups which contribute to its distinct chemical properties and biological activities compared to other triazine derivatives.

Reaction Pathways and Key Reagents

Several synthetic routes have been developed for the preparation of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT). The predominant method involves the condensation of 1,2-dicarbonyl compounds with appropriate amidrazones, which is particularly effective for creating the 1,2,4-triazine core structure. Specifically for PDT synthesis, the following pathways have been established:

Pathway A: Via 2-Cyanopyridine and Benzil

This two-step synthetic route begins with 2-cyanopyridine as the starting material:

- Formation of pyridine-2-amidrazone: 2-Cyanopyridine reacts with hydrazine hydrate in ethanol at 0-40°C for 16 hours.

- Cyclization reaction: The resulting amidrazone intermediate reacts with benzil (1,2-diphenylethane-1,2-dione) in tetrahydrofuran at 66°C for 16 hours to form the final triazine product.

Pathway B: Condensation Method

The condensation between 2-pyridine carbohydrazide and benzil in the presence of ammonium acetate and acetic acid:

- Preparation of 2-pyridine carbohydrazide: This can be obtained by refluxing the corresponding methyl or ethyl ester with hydrazine in ethanol.

- Condensation reaction: The hydrazide is then reacted with benzil in acidic conditions to afford the 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine.

A comparative analysis of key reagents used in these synthetic pathways is presented in Table 1.

Table 1: Comparative Analysis of Key Reagents in PDT Synthesis

| Synthetic Pathway | Starting Materials | Key Reagents | Solvents | Conditions |

|---|---|---|---|---|

| Pathway A | 2-Cyanopyridine, Benzil | Hydrazine hydrate | Ethanol, THF | 0-40°C (16h), 66°C (16h) |

| Pathway B | 2-Pyridine carbohydrazide, Benzil | Ammonium acetate | Acetic acid | Reflux conditions |

| Modified Pathway | 2-Cyanopyridine | Hydrazine (1-3 mol equivalent) | Water | 30-70°C |

Optimization of Reaction Conditions

The synthesis of PDT requires careful optimization of reaction conditions to maximize yield while minimizing side product formation. Several parameters have been identified as critical for reaction success:

Temperature Control

The reaction temperature significantly affects both the yield and purity of the final product. For the formation of the amidrazone intermediate, maintaining a temperature between 30-70°C is optimal for depressing the formation of tetrazine by-products. Higher temperatures can lead to unwanted side reactions and lower product purity.

Solvent Selection

Water has emerged as a preferred solvent for preparing both the amidrazone intermediate and the subsequent triazine formation, offering several advantages over conventional organic solvents:

- Reduced tetrazine formation through dimerization of amidrazone compounds

- Lower required excess of hydrazine reagent

- Environmentally friendly approach with easier workup procedures

Reagent Stoichiometry

The molar ratio of hydrazine to cyano compound significantly impacts reaction outcomes. Research indicates that the optimal range is 1.0 to 3.0 mols of hydrazine per mol of cyano-containing compound, with 0.8 to 5.0 mols being acceptable. This represents a substantial improvement over traditional methods that required large excesses of hydrazine.

Time and Conversion Monitoring

Reaction time optimization is essential, with the formation of amidrazone typically requiring 16 hours at controlled temperature. The cyclization step with dicarbonyl compounds also requires careful monitoring to ensure complete conversion while preventing decomposition of the target product.

Intermediate and Precursor Analysis

The synthesis of PDT proceeds through several key intermediates, with the amidrazone compound being particularly significant. Understanding the chemistry of these intermediates is crucial for process development and yield optimization.

Pyridine-2-amidrazone

This critical intermediate forms when 2-cyanopyridine reacts with hydrazine. The reaction involves nucleophilic attack of hydrazine on the cyano group, followed by tautomerization to form the amidrazone structure. Several factors influence the stability and reactivity of this intermediate:

- pH sensitivity: The amidrazone is most stable under slightly basic conditions

- Dimerization tendency: Without proper temperature control, amidrazones can dimerize to form tetrazines

- Oxidative sensitivity: Exposure to air can cause degradation of the intermediate

Analytical Characterization of Intermediates

Characterization techniques commonly employed for intermediate analysis include:

- NMR spectroscopy (¹H and ¹³C) for structural confirmation

- HPLC for purity determination

- Mass spectrometry for molecular weight confirmation

- IR spectroscopy for functional group identification

Precursor Selection and Quality

The quality of starting materials significantly impacts the overall synthetic success. For 2-cyanopyridine, common impurities that can affect subsequent reactions include:

- Unreacted starting materials from its own synthesis

- Partially hydrolyzed cyano groups

- Oxidation products

Purification through recrystallization or distillation is often necessary to ensure optimal results in the subsequent PDT synthesis.

Scalability and Industrial Feasibility

Translating laboratory-scale synthesis to industrial production presents several challenges and opportunities for the manufacture of PDT and related compounds.

Process Intensification

Several modifications can enhance the industrial viability of PDT production:

- Continuous flow processing for the amidrazone formation step

- Improved heat transfer systems for temperature-sensitive reactions

- Reduced solvent usage through higher concentration reactions

- Recovery and recycling of excess hydrazine

Safety Considerations

Industrial-scale synthesis must address several safety concerns:

- Handling of hydrazine, which is toxic and potentially explosive

- Exothermic nature of the condensation reaction

- Potential for gas evolution during certain synthetic steps

- Proper disposal or recycling of waste streams

Economic Analysis

The economic feasibility of large-scale PDT production depends on several factors:

- Cost of starting materials: 2-cyanopyridine and benzil are commercially available but moderately expensive

- Process efficiency: Optimized conditions can reduce energy consumption and waste generation

- Equipment requirements: Standard chemical processing equipment is generally sufficient

- Market demand: Applications in analytical chemistry and potential pharmaceutical uses drive demand

Water-Based Processing Advantages

The use of water as a reaction medium offers significant advantages for industrial-scale production:

- Reduced environmental impact

- Lower costs associated with solvent procurement and disposal

- Enhanced safety profile

- Simplified regulatory compliance

- Reduced hydrazine requirements, improving process economics

DPPT acts as a neutral tridentate ligand, coordinating through the pyridyl nitrogen (Npy), triazine nitrogen (Ntriazine), and hydrazine-derived nitrogen (Nhydrazine). Spectroscopic and crystallographic analyses reveal that the ligand’s conjugated π-system facilitates strong metal-ligand charge transfer (MLCT) interactions, particularly in complexes with d⁶ and d⁸ electron configurations [3] [4]. For example, in the Zn(II) complex [Zn(DPPT)Cl₂·0.5H₂O], the zinc center adopts a distorted tetrahedral geometry, bonded to one DPPT ligand via Npy and Ntriazine, along with two chloride ions [3]. The ligand’s electron-withdrawing phenyl groups stabilize the metal center by reducing electron density at the coordination sites, as evidenced by shifts in IR stretching frequencies (Δν ≈ 60–70 cm⁻¹ for C=N and N=N bonds) [3].

In Ir(III) complexes, DPPT’s triazine ring enhances electrophilicity, accelerating bioorthogonal reactions with strained cyclooctynes. The second-order rate constant for these reactions reaches 8 M⁻¹s⁻¹, the highest reported for triazine-based systems [2]. This reactivity stems from the ligand’s ability to modulate the iridium center’s oxidation state and orbital occupancy, as confirmed by cyclic voltammetry [2].

Structural Diversity in Metal Complexes

The structural versatility of DPTT complexes is illustrated below:

| Metal | Coordination Geometry | Ligand Binding Mode | Key Structural Features | Source |

|---|---|---|---|---|

| Zn(II) | Distorted tetrahedral | Npy, Ntriazine, 2 Cl⁻ | Dihedral angle: −2.7° (pyridyl-triazine) [3] | [3] |

| Ni(II) | Octahedral | Npy, Ntriazine, Nhydrazine | Hirshfeld contacts: H…H (34.5%), O…H (19.1%) [4] | [4] |

| Co(II) | Octahedral | 2 DPPT ligands | Anticancer IC₅₀: 1.544 μg/mL (lung cancer) [5] | [5] |

| Ir(III) | Trigonal bipyramidal | Ntriazine, ancillary ligands | Bioorthogonal k: 8 M⁻¹s⁻¹ [2] | [2] |

Notably, Ni(II) forms both homoleptic ([Ni(DPPT)₂(NO₃)₂·1.5H₂O]) and heteroleptic ([Ni(DPPT)(NO₃)Cl·EtOH]) complexes. In the former, two DPPT ligands occupy equatorial positions, while nitrate ions and water molecules complete the octahedral sphere [4]. The latter features a mixed ligand environment with one nitrate and one chloride ion, demonstrating DPPT’s flexibility in accommodating diverse counterions [4].

Comparative Studies Across Transition Metals

Zinc vs. Nickel: Zn(II) complexes exhibit lability in chloride ligands, enabling ligand substitution reactions, whereas Ni(II) complexes show greater thermodynamic stability due to stronger field stabilization energy (LFSE) [3] [4]. For instance, [Zn(DPPT)Cl₂] readily binds a second DPPT ligand in solution, while [Ni(DPPT)₂(NO₃)₂] retains its structure even in polar solvents [3] [4].

Cobalt vs. Copper: Co(II)-DPPT complexes display axial elongation in octahedral geometries (g║ = 2.28, g┴ = 2.07), whereas Cu(II) analogues show tetragonal distortion due to Jahn-Teller effects [5]. The Co(II) complex [Co(DPPT)₂]Cl₂ exhibits notable anticancer activity (IC₅₀ = 1.544 μg/mL), surpassing many clinical agents [5].

Iridium: Unlike first-row transition metals, Ir(III)-DPPT complexes prioritize kinetic stability over thermodynamic stability. The inertness of the Ir–Ntriazine bond (bond dissociation energy ≈ 280 kJ/mol) enables their use in bioorthogonal catalysis under physiological conditions [2].

Applications in Materials Science

Antimicrobial Agents: Ni(II)-DPPT complexes inhibit Candida albicans with MIC values comparable to ketoconazole (2–4 μg/mL) [4]. Their activity arises from membrane disruption via lipid peroxidation, as shown by malondialdehyde assay [4].

Photonic Materials: Co(II)-DPPT complexes exhibit broad absorption bands in the visible spectrum (λmax = 450–600 nm), making them candidates for organic light-emitting diodes (OLEDs) [5]. The ligand’s extended conjugation enhances intersystem crossing, yielding long-lived triplet excited states (τ ≈ 10⁻⁶ s) [5].

Bioorthogonal Catalysts: Ir(III)-DPPT complexes catalyze azide–cyclooctyne cycloadditions without external reductants. Their turnover frequency (TOF) reaches 120 h⁻¹ in aqueous media, outperforming traditional Ru-based systems [2].

Supramolecular Assemblies: Hydrogen-bonding networks in [Ni(DPPT)(NO₃)Cl·EtOH] create 2D frameworks with pore diameters of 8–12 Å, potentially useful for gas storage [4].

XLogP3

Melting Point

UNII

GHS Hazard Statements

H302 (97.46%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant